

# Application Note: Recombinant Production and Purification of Peptides as Fusion Proteins

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## Compound of Interest

Compound Name: *Fusion Inhibitory Peptide*

Cat. No.: *B1583928*

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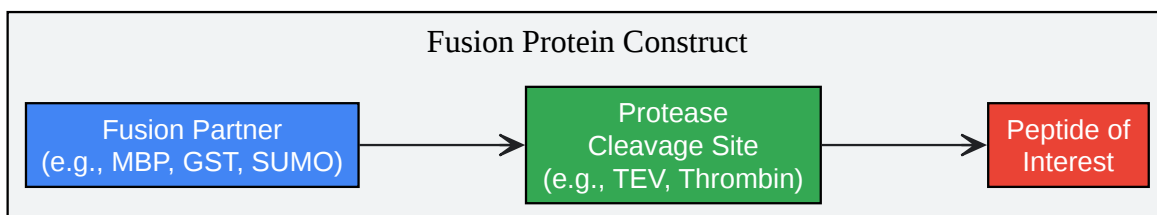
## Introduction

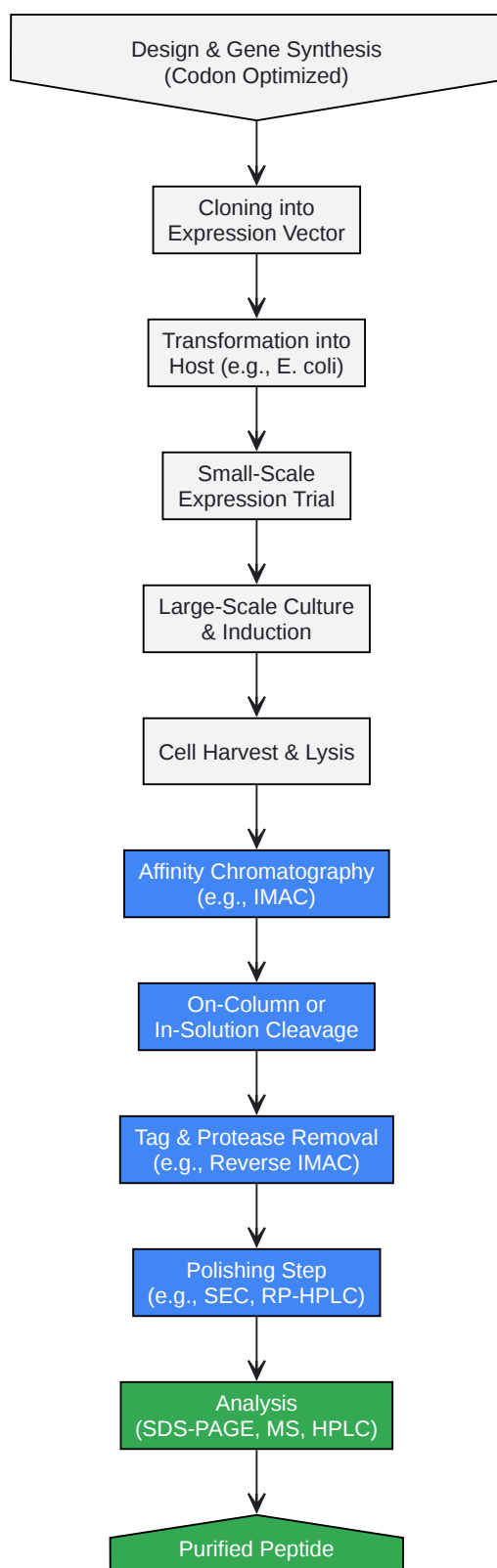
The production of small peptides (typically under 50 amino acids) via recombinant DNA technology presents significant challenges. Their small size often leads to rapid degradation by host cell proteases and they can be difficult to express and purify in sufficient quantities. A powerful and widely adopted strategy to overcome these hurdles is the use of fusion protein technology.<sup>[1][2]</sup> By expressing the peptide of interest as part of a larger fusion protein, researchers can significantly improve expression levels, enhance solubility, prevent proteolytic degradation, and simplify purification.<sup>[1][3][4]</sup>

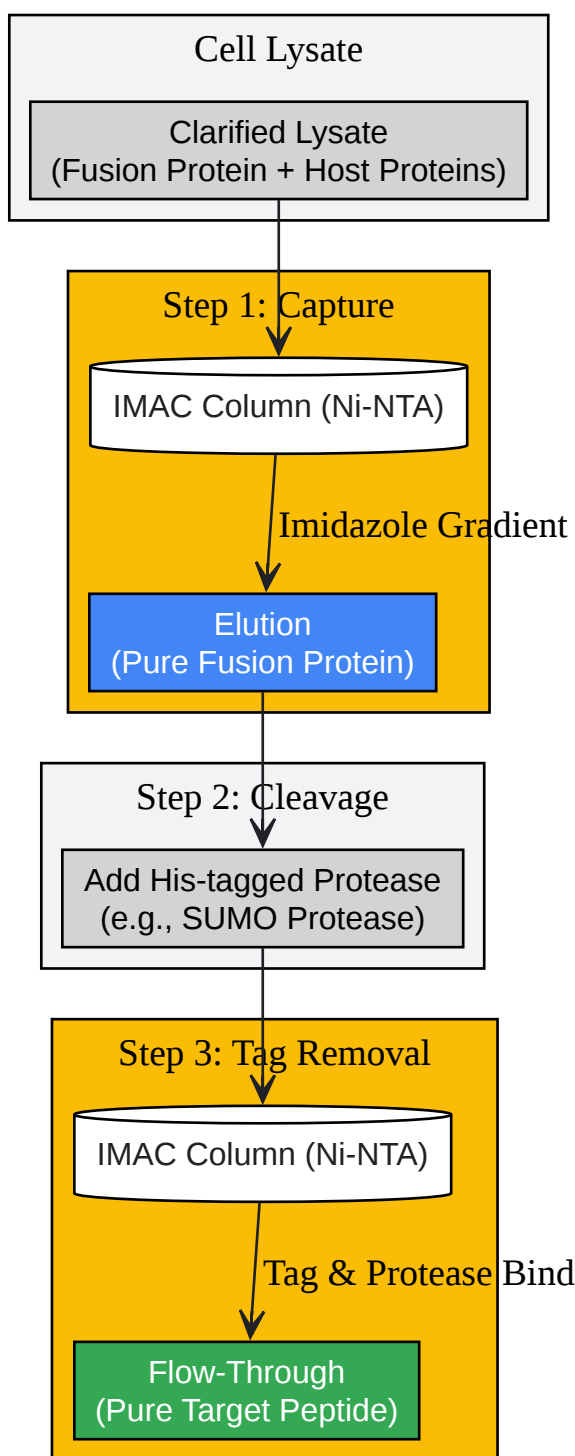
This application note provides a comprehensive overview and detailed protocols for the design, expression, and purification of peptides as fusion proteins.

## The Fusion Protein Strategy: A Modular Approach

The core principle of this strategy is to genetically fuse the coding sequence of the target peptide to the coding sequence of a well-characterized "carrier" protein or "tag." A specific protease cleavage site is typically engineered between the fusion partner and the peptide, allowing for the eventual release of the native peptide after purification.<sup>[5][6]</sup>







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